molecular formula C6H9NO4 B15209397 (R)-2-Hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid

(R)-2-Hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B15209397
M. Wt: 159.14 g/mol
InChI Key: IGPPKFIAGCXMMN-ZCFIWIBFSA-N
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Description

(R)-2-Hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a 5-oxo (keto) group, a hydroxyl (-OH) group at position 2, and a methyl (-CH₃) substituent at position 1. This compound’s stereochemistry (R-configuration) and functional groups confer unique physicochemical and biochemical properties.

Properties

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

(2R)-2-hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H9NO4/c1-7-4(8)2-3-6(7,11)5(9)10/h11H,2-3H2,1H3,(H,9,10)/t6-/m1/s1

InChI Key

IGPPKFIAGCXMMN-ZCFIWIBFSA-N

Isomeric SMILES

CN1C(=O)CC[C@]1(C(=O)O)O

Canonical SMILES

CN1C(=O)CCC1(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid typically involves the resolution of racemic mixtures or the use of chiral starting materials. One common method is the asymmetric synthesis using chiral catalysts or auxiliaries to ensure the desired enantiomer is obtained. The reaction conditions often involve mild temperatures and specific solvents to maintain the integrity of the chiral center.

Industrial Production Methods: Industrial production of this compound may involve large-scale resolution techniques, such as crystallization or chromatography, to separate the desired enantiomer from a racemic mixture. Alternatively, biocatalytic methods using enzymes that selectively produce the ®-enantiomer can be employed for more sustainable and efficient production.

Types of Reactions:

    Oxidation: The hydroxyl group in ®-2-Hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

®-2-Hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its chiral nature and functional versatility.

Mechanism of Action

The mechanism of action of ®-2-Hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with these targets, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

(R)-5-Oxopyrrolidine-2-carboxylic Acid

  • Structure : Differs by lacking the 1-methyl and 2-hydroxy groups.
  • Properties: As an endogenous metabolite, it participates in amino acid metabolism. The lack of a hydroxyl group decreases polarity compared to the target compound .
  • Biological Role : Acts as a metabolic intermediate, unlike the target compound, which may have modified bioavailability due to its substituents.

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

  • Structure : Carboxylic acid group at position 3 instead of 2; methyl group at position 1 is retained.
  • Implications : Positional isomerism alters hydrogen-bonding capacity and solubility. The 3-carboxylic acid may reduce intramolecular interactions with the 5-oxo group compared to the target compound’s 2-carboxylic acid .
  • Applications : Used in synthetic chemistry (e.g., ligand design), but its bioactivity profile likely differs due to substituent positioning.

Piracetam (2-Oxo-1-pyrrolidine Acetamide)

  • Structure : Features a 2-oxo group and an acetamide side chain instead of hydroxyl and carboxylic acid groups.
  • Pharmacology: A nootropic drug with enhanced blood-brain barrier permeability due to the acetamide group. The target compound’s hydroxyl and carboxylic acid groups may limit CNS penetration but improve solubility .
  • Key Difference : Piracetam’s amide functionality enables specific receptor binding, while the target compound’s acidic groups may favor ionic interactions in aqueous environments.

(R)-1-Pyrroline-5-carboxylic Acid

  • Structure : Contains an unsaturated pyrroline ring (with a double bond) instead of a 5-oxo group.
  • The target compound’s 5-oxo group offers stronger hydrogen-bonding capacity, influencing stability in biological systems .
  • Biological Relevance : (R)-1-Pyrroline-5-carboxylic acid is a proline biosynthesis intermediate, while the target compound’s oxo and hydroxyl groups may link to alternative metabolic pathways.

Comparative Data Table

Compound Name CAS Number Key Functional Groups Biological Role/Application Key Differentiator
(R)-2-Hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid Not available 5-oxo, 2-OH, 1-CH₃, 2-COOH Potential metabolite/drug candidate Chiral centers and hydroxyl/methyl
(R)-5-Oxopyrrolidine-2-carboxylic acid HY-W002304 5-oxo, 2-COOH Endogenous metabolite Lacks hydroxyl and methyl groups
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 5-oxo, 1-CH₃, 3-COOH Synthetic intermediate Carboxylic acid at position 3
Piracetam 7491-74-9 2-oxo, acetamide Nootropic drug Amide vs. hydroxyl/carboxylic acid
(R)-1-Pyrroline-5-carboxylic acid 489469-23-0 Unsaturated ring, 5-COOH Proline biosynthesis intermediate Unsaturated vs. 5-oxo ring

Research Findings and Implications

  • Stereochemical Impact : The (R)-configuration in the target compound may enhance enantioselective interactions in biological systems, unlike racemic mixtures of related compounds .
  • Solubility and Reactivity : The hydroxyl and carboxylic acid groups improve water solubility but may reduce lipid solubility compared to Piracetam, suggesting different pharmacokinetic profiles .
  • Synthetic Utility : The methyl group at position 1 could hinder crystallization, complicating purification compared to 1-methyl-5-oxopyrrolidine-3-carboxylic acid .

Biological Activity

(R)-2-Hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid is a chiral compound that falls under the category of pyrrolidine derivatives. Its molecular formula is C₆H₉NO₃, and it features a unique structure characterized by a pyrrolidine ring with a hydroxyl group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

The compound exhibits notable structural features that can influence its pharmacological properties. The presence of both a hydroxyl group and a carboxylic acid moiety may enhance its biological interactions and reactivity in various chemical transformations. Preliminary studies indicate that this compound may exhibit multiple biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including this compound, show promising anticancer properties. In vitro assays using A549 human lung adenocarcinoma cells revealed that certain derivatives exert significant cytotoxic effects. For instance, compounds derived from this class were tested at a concentration of 100 µM for 24 hours, with results indicating varying levels of post-treatment viability compared to standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

CompoundCell Line% Viability (100 µM)Comparison DrugReference
This compoundA54978–86%Cisplatin
Compound XA54966%Cisplatin
Compound YHSAEC1-KT (non-cancerous)70%Cisplatin

These findings suggest that the structural modifications in pyrrolidine derivatives can lead to enhanced anticancer activity, which warrants further investigation into their mechanisms of action.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown potential antimicrobial activity against multidrug-resistant strains of bacteria. Studies have indicated that certain derivatives possess selective antimicrobial effects against pathogens such as Staphylococcus aureus, including strains resistant to linezolid and tedizolid .

Table 2: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundTarget PathogenMIC (µg/mL)Reference
This compoundStaphylococcus aureus>128
Compound ZStaphylococcus aureus32

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds in inhibiting bacterial growth, highlighting their potential as therapeutic agents against resistant infections.

While the exact mechanisms through which this compound exerts its biological effects are still under investigation, several hypotheses exist:

  • Cell Cycle Disruption : The compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.
  • Antioxidant Properties : Some derivatives have been noted for their antioxidant capabilities, which can contribute to their cytotoxic effects against cancer cells.
  • Inhibition of Key Enzymes : The presence of specific functional groups may allow these compounds to inhibit enzymes critical for bacterial survival or cancer cell proliferation.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Antioxidant Activity : A series of pyrrolidine derivatives were screened for antioxidant activity using DPPH radical scavenging methods. Compounds containing free carboxylic moieties demonstrated significantly higher antioxidant effects compared to standard antioxidants like ascorbic acid .
  • Anticancer Screening : In vitro tests on various pyrrolidine derivatives showed that modifications at specific positions on the ring could enhance anticancer activity against A549 cells, with some compounds exhibiting over 70% reduction in viability compared to untreated controls .

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification under acidic conditions. For example, reaction with methanol in the presence of H<sub>2</sub>SO<sub>4</sub> yields the corresponding methyl ester :

Reaction Reagents/Conditions Product Yield Characterization
EsterificationMethanol, H<sub>2</sub>SO<sub>4</sub>, reflux (18 h)Methyl (R)-2-hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylate68%IR: 1738 cm<sup>−1</sup> (ester C=O), 1659 cm<sup>−1</sup> (lactam C=O)

This reaction is critical for further derivatization, such as hydrazide synthesis.

Hydrazide Formation

The methyl ester intermediate reacts with hydrazine hydrate to form a hydrazide derivative, a precursor for heterocyclic synthesis :

Reaction Reagents/Conditions Product Yield Characterization
Hydrazide synthesisHydrazine hydrate, propan-2-ol, reflux(R)-2-Hydroxy-1-methyl-5-oxopyrrolidine-2-carbohydrazideNot reportedNMR confirms hydrazide NH<sub>2</sub> resonance

Cyclization to Oxadiazoles

The hydrazide derivative reacts with carbon disulfide (CS<sub>2</sub>) in alkaline medium, followed by acidification, to form 1,3,4-oxadiazole derivatives :

Reaction Reagents/Conditions Product Yield Characterization
Oxadiazole formationCS<sub>2</sub>, KOH, HCl (pH 3–4)(R)-4-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2-hydroxy-1-methylpyrrolidin-2-oneNot reported<sup>13</sup>C-NMR: 164.1 ppm (C=N), 174.2 ppm (C=S)

This reaction demonstrates the compound’s utility in synthesizing bioactive heterocycles.

Formation of Phthalimide Derivatives

Hydrazides react with phthalic anhydride to form phthalimide derivatives, which are intermediates in drug design :

Reaction Reagents/Conditions Product Yield Characterization
Phthalimide synthesisPhthalic anhydride, 1,4-dioxane, reflux(R)-2-Hydroxy-1-methyl-4-(2-oxoisoindolin-1-yl)-5-oxopyrrolidine-2-carboxylic acidNot reportedIR: 1770 cm<sup>−1</sup> (imide C=O)

Condensation with Urea

Condensation reactions with urea under acidic conditions yield benzoxazole derivatives :

Reaction Reagents/Conditions Product Yield Characterization
Benzoxazole formationUrea, propan-2-ol, H<sub>2</sub>SO<sub>4</sub>(R)-1-(5-Chloro-2-oxo-2,3-dihydrobenzo[d]oxazol-7-yl)-2-hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acidNot reported<sup>1</sup>H-NMR: 12.00 ppm (NH)

Mechanistic Insights

  • Esterification : Acid-catalyzed nucleophilic acyl substitution .

  • Oxadiazole formation : Base-mediated cyclization of hydrazinocarbothioate intermediates .

  • Thiadiazole synthesis : Acid-catalyzed intramolecular cyclization of carbothioamides .

These transformations highlight the compound’s versatility in medicinal chemistry and materials science. Further studies are needed to optimize yields and explore novel reactivity pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing (R)-2-Hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid with high enantiomeric purity?

  • Methodological Answer : Multi-step synthesis involving condensation reactions (e.g., between amino phenols and itaconic acid derivatives) under reflux conditions can yield the core pyrrolidinone scaffold. Chiral resolution techniques, such as chiral HPLC or enzymatic kinetic resolution, are critical for isolating the (R)-enantiomer. Solvent choice (e.g., aqueous vs. organic) and pH control during crystallization (e.g., acidification to pH 2) enhance purity . Methyl ester intermediates (e.g., methyl 5-oxopyrrolidine-2-carboxylate) may serve as precursors, requiring hydrolysis under controlled basic conditions .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, coupling constants in ¹H NMR distinguish axial vs. equatorial substituents on the pyrrolidinone ring .
  • FT-IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the lactam and carboxylic acid) .
  • HPLC-MS : Validates purity and molecular weight, especially for detecting byproducts from incomplete ester hydrolysis .

Q. How can researchers address discrepancies in reported melting points or spectroscopic data across studies?

  • Methodological Answer : Variations may arise from polymorphic forms or solvent residues. Re-crystallization in standardized solvents (e.g., ethanol/water mixtures) followed by differential scanning calorimetry (DSC) can clarify melting point inconsistencies. Cross-validation using 2D NMR (e.g., COSY, HSQC) ensures accurate peak assignments .

Advanced Research Questions

Q. What strategies optimize the compound’s stability in aqueous solutions for biological assays?

  • Methodological Answer : Buffer selection (e.g., phosphate-buffered saline at pH 7.4) minimizes lactam ring hydrolysis. Lyophilization with cryoprotectants (e.g., trehalose) enhances long-term storage stability. Real-time stability studies using UPLC-MS monitor degradation products under accelerated conditions (e.g., 40°C/75% RH) .

Q. How does the stereochemistry of the hydroxy and methyl groups influence its enzyme inhibitory activity?

  • Methodological Answer : Comparative studies using (R)- and (S)-enantiomers in enzyme inhibition assays (e.g., fluorescence-based kinase or protease assays) reveal stereospecific interactions. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to active sites, highlighting hydrogen bonding between the hydroxy group and catalytic residues .

Q. What in silico models predict the compound’s pharmacokinetic properties, such as blood-brain barrier permeability?

  • Methodological Answer : Tools like SwissADME or Schrödinger’s QikProp calculate descriptors (e.g., LogP, polar surface area). Molecular dynamics simulations (e.g., GROMACS) assess membrane penetration using lipid bilayer models. Experimental validation via parallel artificial membrane permeability assays (PAMPA) correlates with computational predictions .

Q. How can researchers resolve conflicting bioactivity data in different cell lines or animal models?

  • Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability. Use isogenic cell lines to isolate genetic factors. Meta-analyses of dose-response curves (e.g., GraphPad Prism) identify outliers. In vivo studies should control for metabolic differences using knockout models or cytochrome P450 inhibitors .

Q. What role does the compound’s carboxylic acid group play in metal chelation, and how does this affect its reactivity?

  • Methodological Answer : Potentiometric titration with transition metals (e.g., Cu²⁺, Fe³⁺) determines binding constants. X-ray crystallography (using SHELX programs for refinement) reveals coordination geometries. Chelation effects on redox activity can be studied via cyclic voltammetry .

Tables for Key Data

Property Technique Typical Values Reference
Enantiomeric PurityChiral HPLC>98% ee (R-enantiomer)
Melting PointDSC185–187°C (decomposition observed)
LogP (Predicted)SwissADME-0.45
Enzyme IC₅₀ (Kinase X)Fluorescence Assay12.3 ± 1.5 µM

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